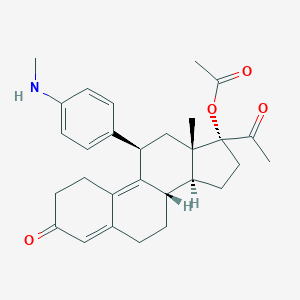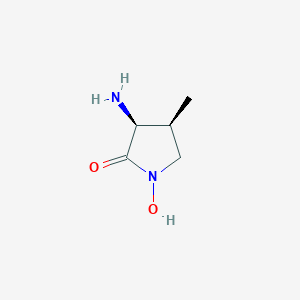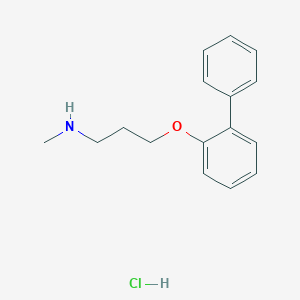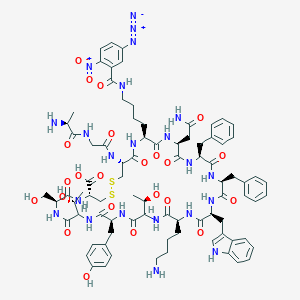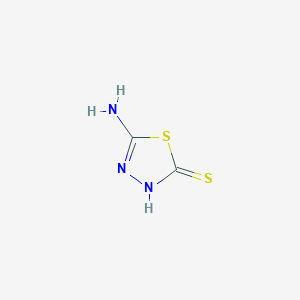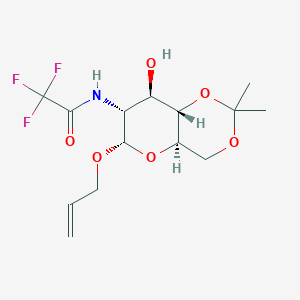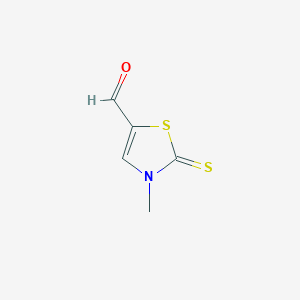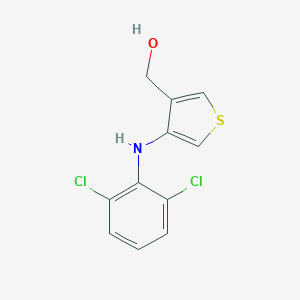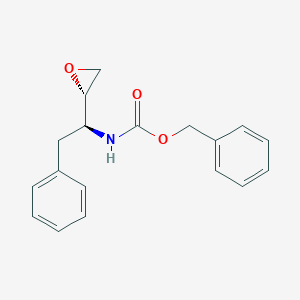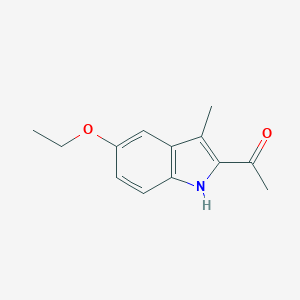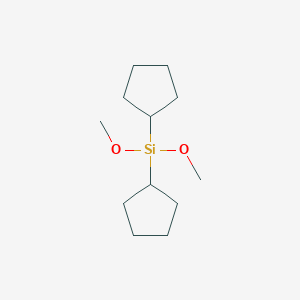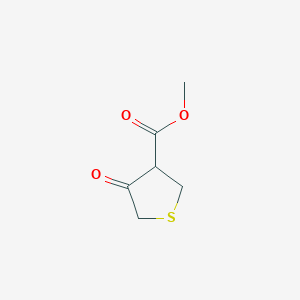![molecular formula C56H48O32S8 B144422 4-Sulfocalix[8]arene CAS No. 137407-62-6](/img/structure/B144422.png)
4-Sulfocalix[8]arene
Overview
Description
4-Sulfocalix arene is a type of sulfonatocalixarene, a class of macrocyclic compounds that are known for their ability to form versatile building blocks. These compounds can assemble into various structural motifs, including 'molecular capsule' arrays and bilayers, which are often dominated by the formation of bilayers . The sulfonatocalixarenes have been shown to possess unique properties due to their inherent structural characteristics, such as the ability to capture different guests through supramolecular interactions .
Synthesis Analysis
The synthesis of sulfonatocalixarenes involves the linkage of phenolic rings by sulfone groups, as demonstrated in the creation of a new calix arene derivative . The synthesis of all stereoisomers of p-tert-butylsulfinylcalix arene has been achieved through oxidation processes, which result in different isomers based on the disposition of the sulfinyl groups . Additionally, the synthesis of sulfur-bridged analogs of p-tert-butylcalix arene, where methylene bridges are replaced by sulfur bridges, has been reported .
Molecular Structure Analysis
The molecular structure of sulfonatocalixarenes is characterized by their conformational flexibility. For instance, the 1,3-alternate conformation of a new calix arene derivative in the crystalline phase has been established by crystallography . The structures of the tetramethyl ethers of sulfinylcalix arenes have been determined by X-ray crystallography, revealing the disposition of the sulfinyl groups and the conformation of the phenol units .
Chemical Reactions Analysis
Sulfonatocalixarenes have been utilized in various chemical reactions. For example, a polyoxomolybdate-calix arene hybrid has been applied as a heterogeneous catalyst in sulfoxidation reactions, converting thioethers to sulfoxides and sulfones . p-Sulfonic acid calix arene has been found to be an efficient catalyst for the synthesis of acridinediones and xanthenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonatocalixarenes are influenced by their structural features. The flexibility of thiacalixarenes increases with the number of sulfur bridges, which affects their ability to serve as inclusion hosts for organic compounds . The complex of p-sulfonatocalix arene with L-lysine demonstrates a new type of intercalation behavior within the achiral hydrophobic bilayer assembly of the calixarenes . The structure of the p-sulfonatocalix arene complex with tetramethylammonium ions reveals bilayers of calix arenes separated by regions containing cations and water molecules, with one of the tetramethylammonium ions bound within the hydrophobic calix arene cavity .
Scientific Research Applications
1. Receptor for Organochlorine Pesticides
4-Sulfocalix[8]arene has been explored as a synthetic receptor for organochlorine pesticides. It demonstrates selective interaction capabilities due to the steric hindrance of pesticides relative to the cavity dimension of the calixarene. This specificity is significant for the detection and binding of certain pesticides like endosulfan, showing the potential utility of 4-Sulfocalix[8]arene in environmental monitoring and pesticide analysis (Bocchinfuso et al., 2008).
2. Host-Guest Complexation for Cancer Therapy
Research has demonstrated the potential of 4-Sulfocalix[8]arene in forming host-guest complexes with anticancer drugs like oxaliplatin. This complexation can improve the solubility, stability, and bioavailability of the drugs, potentially enhancing their efficacy in cancer therapy. The specific interaction between 4-Sulfocalix[8]arene and oxaliplatin involves hydrogen bonds, highlighting its potential as a vehicle for drug delivery in cancer treatment (Fahmy et al., 2020).
3. Sensor for Neurotransmitter Acetylcholine
4-Sulfocalix[8]arene has been used to develop a highly sensitive sensor for the neurotransmitter acetylcholine (ACh). This application is based on the formation of an inclusion complex, which enables the selective detection of ACh in sub-micromolar concentrations. This technology is promising for applications in neurotransmitter imaging and optoelectronic sensing (Korbakov et al., 2008).
4. Application in Photocatalysts
The use of 4-Sulfocalix[8]arene as a linker molecule in the design of visible light-sensitive heterogeneous photocatalysts has been explored. It facilitates the stable immobilization of zinc porphyrin on Pt-loaded TiO2, enhancing the efficiency of photocatalysts for hydrogen generation under controlled conditions (Kamegawa et al., 2016).
5. Biomedical Applications
4-Sulfocalix[8]arene derivatives, particularly para-sulfonatocalix[n]arenes, have shown diverse biomedical applications including antiviral and antithrombotic activities, enzyme inhibition, protein complexation, and potential use in diagnosing prion-based diseases (Perret et al., 2006).
6. Supramolecular Frameworks
4-Sulfocalix[8]arene has been utilized in the assembly of supramolecular frameworks. These frameworks can adsorb fluorescent dyes, exhibiting selective responses to certain volatile organic compounds. This property is significant for the development of smart materials and sensors (Liu et al., 2020).
7. Electrochemical Sensor Applications
4-Sulfocalix[8]arene has been integrated into nanocomposites for electrochemical sensor applications. Its combination with polypyrrole and gold nanoparticles results in materials with significant electrochemical activity, used for sensing substances like formaldehyde and glucose (Tanwar et al., 2012).
8. Solubilization of Poorly Water-Soluble Drugs
The efficacy of 4-Sulfocalix[8]arene in increasing the solubility of poorly water-soluble drugs has been investigated. This property is crucial in enhancing the bioavailability of certain pharmaceuticals, opening avenues for its application in drug formulation and delivery (Yang & Villiers, 2005).
Safety And Hazards
Future Directions
A novel electrochemical biosensor has been proposed for highly sensitive and simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) based on 4-sulfocalix8arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles . This may become a promising method for trace analysis of biological molecules in the complex physiological environment .
properties
IUPAC Name |
49,50,51,52,53,54,55,56-octahydroxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O32S8/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGJGDGMRAJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O32S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349265 | |
| Record name | 4-Sulfocalix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfocalix[8]arene | |
CAS RN |
137407-62-6 | |
| Record name | 4-Sulfocalix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Sulfocalix[8]arene Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
